molecular formula C14H16N4 B7756531 1,4-Diphenyl-1,2,4,5-tetrazinane CAS No. 37046-82-5

1,4-Diphenyl-1,2,4,5-tetrazinane

Cat. No.: B7756531
CAS No.: 37046-82-5
M. Wt: 240.30 g/mol
InChI Key: MVMXKZWCEPJOPL-UHFFFAOYSA-N
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Description

1,4-Diphenyl-1,2,4,5-tetrazinane is a nitrogen-rich heterocyclic compound with the molecular formula C14H16N4.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-1,2,4,5-tetrazinane can be synthesized through various methods, including cycloaddition reactions. One common approach involves the reaction of hydrazine derivatives with nitriles under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diphenyl-1,2,4,5-tetrazinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

1,4-Diphenyl-1,2,4,5-tetrazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-1,2,4,5-tetrazinane involves its interaction with molecular targets through its nitrogen-rich structure. The compound can participate in electron transfer processes, making it useful in redox reactions. Its ability to form stable complexes with metals also plays a role in its biological and industrial applications .

Comparison with Similar Compounds

Uniqueness: 1,4-Diphenyl-1,2,4,5-tetrazinane is unique due to its specific arrangement of phenyl groups and nitrogen atoms, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions .

Properties

IUPAC Name

1,4-diphenyl-1,2,4,5-tetrazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-3-7-13(8-4-1)17-11-16-18(12-15-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMXKZWCEPJOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NN(CNN1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297111
Record name 1,4-diphenyl-1,2,4,5-tetrazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37046-82-5
Record name NSC114090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-diphenyl-1,2,4,5-tetrazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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